molecular formula C19H17Cl2FN6O B2850181 N2-(3-CHLORO-4-FLUOROPHENYL)-N4-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE CAS No. 898630-60-9

N2-(3-CHLORO-4-FLUOROPHENYL)-N4-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B2850181
CAS No.: 898630-60-9
M. Wt: 435.28
InChI Key: UEKRAIRTUUNEFR-UHFFFAOYSA-N
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Description

N2-(3-Chloro-4-fluorophenyl)-N4-(3-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with two aromatic amines and a morpholine group. The compound features:

  • N2-substituent: A 3-chloro-4-fluorophenyl group.
  • N4-substituent: A 3-chlorophenyl group.
  • C6-substituent: A morpholin-4-yl group.

The morpholine moiety may enhance solubility compared to non-polar substituents, while halogenated aromatic groups could influence binding interactions via electron-withdrawing effects .

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-4-N-(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN6O/c20-12-2-1-3-13(10-12)23-17-25-18(24-14-4-5-16(22)15(21)11-14)27-19(26-17)28-6-8-29-9-7-28/h1-5,10-11H,6-9H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKRAIRTUUNEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-CHLORO-4-FLUOROPHENYL)-N4-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Phenyl Groups: The chlorinated and fluorinated phenyl groups are introduced through substitution reactions, often using halogenated benzene derivatives.

    Attachment of the Morpholine Moiety: The morpholine group is attached via nucleophilic substitution reactions, typically involving morpholine and a suitable leaving group on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3-CHLORO-4-FLUOROPHENYL)-N4-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the phenyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated benzene derivatives, morpholine, and various nucleophiles/electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazine rings.

Scientific Research Applications

N2-(3-CHLORO-4-FLUOROPHENYL)-N4-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2-(3-CHLORO-4-FLUOROPHENYL)-N4-(3-CHLOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

N2-(3-Chloro-4-Methylphenyl)-6-(Chloromethyl)-1,3,5-Triazine-2,4-Diamine

  • Key Differences : Replaces the morpholine group with a chloromethyl group and substitutes 4-fluoro with 4-methyl on the N2-phenyl ring.
  • This compound is used in synthesizing dual-acting FFAR1/FFAR4 modulators, suggesting pharmacological relevance .

4-Chloro-N-Methyl-6-(Morpholin-4-yl)-N-Phenyl-1,3,5-Triazin-2-Amine

  • Key Differences : Retains the morpholine group but replaces both aromatic amines with a single N-methyl-N-phenyl group and a chlorine atom at C3.
  • This compound’s crystallographic data (e.g., mean σ(C–C) = 0.004 Å) highlights structural stability, which may correlate with enhanced bioavailability .

N-(3-Methoxypropyl)-N’-(1-Methylethyl)-6-(Methylthio)-1,3,5-Triazine-2,4-Diamine (Methoprotryne)

  • Key Differences : Substitutes morpholine with methylthio (S–CH3) and includes alkylamine groups (3-methoxypropyl and isopropyl).
  • Implications : The methylthio group introduces sulfur-mediated hydrophobic interactions, while alkylamines enhance soil persistence. Methoprotryne is a herbicide, indicating triazines’ versatility in agrochemical design .

N2-Isopropyl-6-(Methylsulfanyl)-1,3,5-Triazine-2,4-Diamine

  • Key Differences : Features a methylsulfanyl group at C6 and an isopropyl group at N2.
  • Methylsulfanyl may offer redox stability compared to chloromethyl or morpholine groups, as seen in its use as a pesticide intermediate .

Structural and Functional Analysis

Table 1: Substituent Effects on Key Properties

Compound C6 Substituent N2/N4 Substituents Key Property/Action
Target Compound Morpholin-4-yl 3-Cl-4-F-Ph / 3-Cl-Ph Enhanced solubility, kinase inhibition?
N2-(3-Cl-4-MePh)-6-(ClCH2)-Triazine Chloromethyl 3-Cl-4-Me-Ph FFAR1/FFAR4 modulation
4-Cl-N-Me-6-Morpholine-Triazine Morpholin-4-yl N-Me-Ph High crystallinity
Methoprotryne Methylthio 3-MeO-Pr / i-Pr Herbicidal activity
N2-iPr-6-MeS-Triazine Methylsulfanyl i-Pr Soil persistence

Key Observations:

Morpholine vs. Halogen/Alkyl Groups : The morpholine group in the target compound likely improves aqueous solubility compared to chloromethyl (lipophilic) or methylthio (moderately polar) groups .

Aromatic Substitutions: The dual chloro/fluoro groups on the target’s aryl rings may enhance binding to electron-deficient targets (e.g., ATP-binding pockets) compared to non-halogenated analogs .

Biological Activity

N2-(3-Chloro-4-fluorophenyl)-N4-(3-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClFN6OC_{21}H_{22}ClFN_6O with a molecular weight of 428.9 g/mol. The presence of chlorinated and fluorinated phenyl groups, along with a morpholino group attached to the triazine core, contributes to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial growth and survival.

Pathogen TestedInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study evaluated its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The results indicated that it possesses promising anticancer activity with IC50 values in the micromolar range.

Cell LineIC50 (µM)
MCF-712.5
HCT-1168.0

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The study concluded that the compound exhibited broad-spectrum antimicrobial activity and could serve as a potential candidate for developing new antimicrobial agents .

Study 2: Anticancer Properties

A significant investigation focused on the compound's effect on human breast cancer cells (MCF-7). The results showed that treatment with this triazine derivative led to apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This suggests its potential as a chemotherapeutic agent .

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